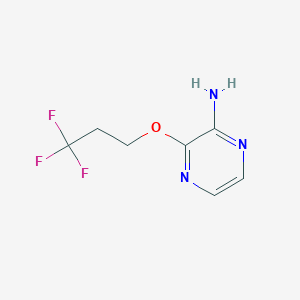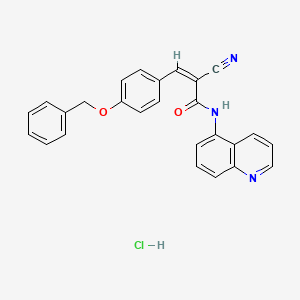
1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and other cardiovascular conditions. However, propranolol also has potential applications in scientific research due to its unique properties and mechanisms of action.
作用機序
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the sympathetic nervous system. By blocking these receptors, 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects
Propranolol has a number of biochemical and physiological effects on the body, including reducing heart rate and blood pressure, decreasing the release of stress hormones, and altering the activity of neurotransmitters in the brain. These effects can lead to a range of benefits, including reduced anxiety, improved memory consolidation, and reduced risk of cardiovascular disease.
実験室実験の利点と制限
Propranolol has a number of advantages as a research tool, including its well-understood mechanisms of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential to interact with other medications and its limited effectiveness in certain conditions.
将来の方向性
There are a number of potential future directions for research on 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, including:
- Investigating its potential as a treatment for PTSD and other anxiety disorders
- Studying its effects on emotional memory consolidation in different populations, such as children and older adults
- Exploring its potential as a cancer treatment, particularly in combination with other therapies
- Investigating its potential to improve outcomes in cardiovascular disease patients
- Exploring its potential as a treatment for other conditions, such as migraines and essential tremor.
Overall, this compound is a versatile and promising research tool with a range of potential applications in scientific research. As further research is conducted, it may become an increasingly important tool for understanding and treating a wide range of conditions.
合成法
Propranolol can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by the addition of methylamine and isopropylamine. The resulting compound is then treated with sodium borohydride to yield 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride.
科学的研究の応用
Propranolol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, psychology, and oncology. In neuroscience, 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have anxiolytic and memory-modifying effects, making it a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. In psychology, this compound has been used to study the role of beta-adrenergic receptors in emotional memory consolidation. In oncology, this compound has been investigated for its potential to inhibit tumor growth and metastasis.
特性
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO2.ClH/c1-11-5-12(2)8-19(7-11)9-14(20)10-21-16-4-3-13(17)6-15(16)18;/h3-4,6,11-12,14,20H,5,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUCZUAMKIRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)Cl)Cl)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)

![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2557055.png)
![N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide](/img/structure/B2557056.png)

![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)
![5-[4-(Difluoromethyl)-1,3-thiazol-2-yl]thiophene-3-carboxylic acid](/img/structure/B2557065.png)

![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557069.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)
